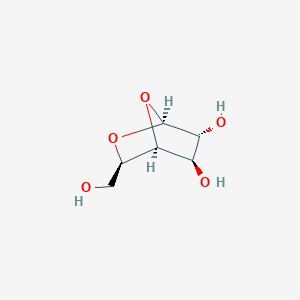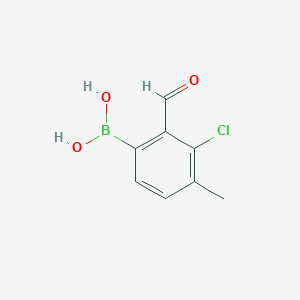amino}propyl)(methyl)amine CAS No. 1342437-21-1](/img/structure/B1456995.png)
(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine
説明
“(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine” is a complex organic compound. It’s related to the family of amine-containing monomers, which are used in the production of copolymers . These copolymers are effective dispersant viscosity modifiers for lubricating oils .
Synthesis Analysis
The compound can be synthesized via a radical copolymerization process. For instance, N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) can be copolymerized with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70°C . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of this compound is complex due to its multiple functional groups. It contains a propyl group attached to a methylamine, which is further attached to a dimethylaminoethyl group . This structure allows the compound to participate in various chemical reactions and form assemblies with different reactivity due to hydrogen bonding .Chemical Reactions Analysis
The compound is involved in radical copolymerizations with other monomers such as n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
The compound is a colorless to yellowish liquid with a pungent, amine-like odor . It is soluble in water and reacts with bases . It tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .科学的研究の応用
Facile Synthesis and Characterization of Polymerizable Tertiary Amines
A study by Sun et al. (2021) focused on the synthesis of compounds containing tertiary amine structures, which are crucial for creating materials with specific properties, such as stimulus-responsive polymers. These compounds were synthesized using an efficient method, characterized by high purity and yield, demonstrating the utility of tertiary amines in polymer science and material engineering (Qiu-hua Sun et al., 2021).
Enhanced Solar Cell Performance
Lv et al. (2014) explored the application of an amine-based fullerene derivative in polymer solar cells. This research illustrates how modifications to the molecular structure of compounds like "(3-{2-(Dimethylamino)ethylamino}propyl)(methyl)amine" can significantly impact the efficiency and performance of organic solar cells, highlighting the compound's role in advancing renewable energy technologies (Menglan Lv et al., 2014).
Novel Cationic Diblock Copolymers for Drug Delivery Systems
Research by Bütün et al. (2001) on the selective quaternization of diblock copolymers containing tertiary amine structures points to the application of these materials in creating responsive nanocarriers for drug delivery. This work underscores the importance of chemical modifications in developing advanced materials for biomedical applications (V. Bütün et al., 2001).
Carbon Dioxide Capture and Solubility Enhancement
A study by Liu et al. (2017) developed novel tertiary amines with enhanced carbon dioxide capture performance. This research demonstrates the potential of tertiary amine-based compounds in addressing environmental challenges, specifically in the capture and sequestration of CO2, contributing to efforts to combat climate change (Helei Liu et al., 2017).
Safety And Hazards
将来の方向性
The compound’s unique properties make it a valuable component in the production of copolymers. Future research could focus on exploring its potential applications in other areas, such as drug delivery systems or nanoreactors . Additionally, more studies could be conducted to better understand its behavior in different solvent environments and under varying conditions .
特性
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23N3/c1-10-6-5-7-12(4)9-8-11(2)3/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLFEWYIGMEAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[2-(Dimethylamino)ethyl](methyl)amino}propyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)




![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)

![Methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate](/img/structure/B1456927.png)
![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)


![[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine](/img/structure/B1456934.png)
